![molecular formula C23H31N3O4S2 B2866856 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892982-91-1](/img/structure/B2866856.png)
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H31N3O4S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of compounds related to 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves complex reactions that yield various derivatives with potential biological and chemical applications. One approach includes the coupling of diazo compounds with cyanoacetate or acetoacetate to create benzo[b]thiophen-2-yl-hydrazonoesters, which are further reacted with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Pharmacological Potential
Research on derivatives of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has shown that these compounds exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities. The compounds were compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone, demonstrating high activity in pharmacological screenings (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Molecular Inhibition Studies
Benzo[b]thiophene derivatives have been studied for their ability to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby decreasing the adherence of neutrophils to activated endothelial cells. This property suggests their potential application in anti-inflammatory therapies (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).
properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-4-6-15-26(5-2)32(29,30)17-13-11-16(12-14-17)21(27)25-23-20(22(28)24-3)18-9-7-8-10-19(18)31-23/h11-14H,4-10,15H2,1-3H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOPKXWCRKKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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